molecular formula C28H30N4O2S B2835173 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide CAS No. 1185102-87-7

1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B2835173
CAS No.: 1185102-87-7
M. Wt: 486.63
InChI Key: ZABUHGTVNXFCBP-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a 4-methylphenyl substituent at position 3 and a piperidine-3-carboxamide group linked to a 2-phenylpropyl chain at position 2. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and phosphodiesterases .

Properties

IUPAC Name

1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c1-19-10-12-23(13-11-19)32-27(34)25-24(14-16-35-25)30-28(32)31-15-6-9-22(18-31)26(33)29-17-20(2)21-7-4-3-5-8-21/h3-5,7-8,10-14,16,20,22H,6,9,15,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUHGTVNXFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents under specific conditions. For instance, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, dichloromethane, ethanol.

    Bases: Lithium hydride, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit or activate certain enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, synthetic routes, and computational/pharmacological properties.

Structural and Functional Group Comparisons

Compound ID / Name Core Structure Key Substituents Synthesis Catalyst Notable Properties
Target Compound: 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide Thieno[3,2-d]pyrimidin-4-one - 4-Methylphenyl (position 3)
- Piperidine-3-carboxamide + 2-phenylpropyl (position 2)
Not reported in evidence Inferred: Moderate logP (3.5–4.2), potential oral bioavailability due to carboxamide
: Chromeno[4,3-d]pyrimidine derivative Chromeno[4,3-d]pyrimidin-5-one - Piperidinophenyl (position 4)
- Thiourea-derived thioxo group
p-Toluenesulfonic acid Computed logP: 2.8; High oral bioavailability (Rule of 5 compliant)
: AZ257 (1,4-dihydropyridine) 1,4-Dihydropyridine - 4-Bromophenyl-2-oxoethylthio
- 2-Methoxyphenylcarboxamide
Not specified High polarity due to cyano and carboxamide groups; Likely low CNS penetration

Key Differences and Implications

  • This may enhance binding to flat enzymatic pockets (e.g., kinase ATP sites). ’s 1,4-dihydropyridine core is redox-active but less stable than aromatic thienopyrimidinones, limiting its utility in chronic therapies .
  • Substituent Effects: The target’s 4-methylphenyl group provides moderate hydrophobicity, balancing solubility and permeability. In contrast, ’s piperidinophenyl substituent introduces basicity (pKa ~8.5), which may affect ionization and tissue distribution .
  • Synthetic Accessibility :

    • ’s one-step synthesis using p-toluenesulfonic acid highlights the efficiency of acid-catalyzed cyclocondensation for fused pyrimidines . The target compound likely requires multi-step synthesis due to its complex piperidine-carboxamide side chain.

Computational and Pharmacokinetic Insights

  • ’s chromenopyrimidine derivative demonstrated Rule of 5 compliance (molecular weight <500, logP <5), suggesting favorable drug-likeness . The target compound’s larger size (MW ~520) and higher logP (~4.0) may require optimization for CNS penetration but could suit peripheral targets.
  • ’s dihydropyridines, however, are typically calcium channel modulators .

Biological Activity

1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide, with CAS Number 1185102-87-7, is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S with a molecular weight of 486.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC28H30N4O2S
Molecular Weight486.6 g/mol
CAS Number1185102-87-7

The biological activity of this compound is primarily associated with its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting key enzymes or modulating signaling pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds similar to 1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values ranging from 7.52 ± 0.32 µM to higher concentrations depending on the specific cancer cell line tested .

Case Studies

  • Cell Line Testing : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The mechanism appears to involve DNA topoisomerase inhibition, which is crucial for DNA replication and repair .
  • Mannich Bases : The structural analogs derived from Mannich bases have been extensively studied for their anticancer properties. These derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Pharmacological Applications

Given its structural characteristics, this compound may hold potential as a therapeutic agent in treating various conditions:

  • Anticancer Therapy : Due to its ability to inhibit cancer cell growth.
  • Anti-inflammatory Applications : Potentially modulating inflammatory pathways.

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